

A Researcher's Guide to Commercial PurA Antibodies: A Side-by-Side Comparison

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Compound of Interest

Compound Name: *PurA protein*

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For researchers in neuroscience, cancer biology, and drug development, the selection of a high-quality antibody is critical for the accurate detection and characterization of the transcriptional activator protein Pur-alpha (PurA). This guide provides a comparative overview of commercially available PurA antibodies, presenting data from vendor datasheets to assist in selecting the most suitable antibody for your specific application.

Performance Data Overview

The following table summarizes the specifications and validated applications of prominent commercial PurA antibodies. It is important to note that the performance data presented here are derived from individual product datasheets and not from direct side-by-side comparative experiments. Variations in experimental conditions should be considered when interpreting this data.

Antibody	Vendor	Catalog No.	Host Species	Clonality	Validated Applications	Recommended Dilution (Western Blot)
PurA Polyclonal Antibody	Proteintech	17733-1-AP	Rabbit	Polyclonal	WB, IHC, IF, IP, RIP, ELISA[1]	1:1000-1:6000[1]
PurA Monoclonal Antibody (1C6G4)	Proteintech	67305-1-Ig	Mouse	Monoclonal	WB, IF, ChIP, RIP, ELISA	1:5000-1:20000
PURA Antibody	Novus Biologicals	NBP1-92651	Rabbit	Polyclonal	WB	1:2000-1:10000

Experimental Data and Observations

Western Blot (WB)

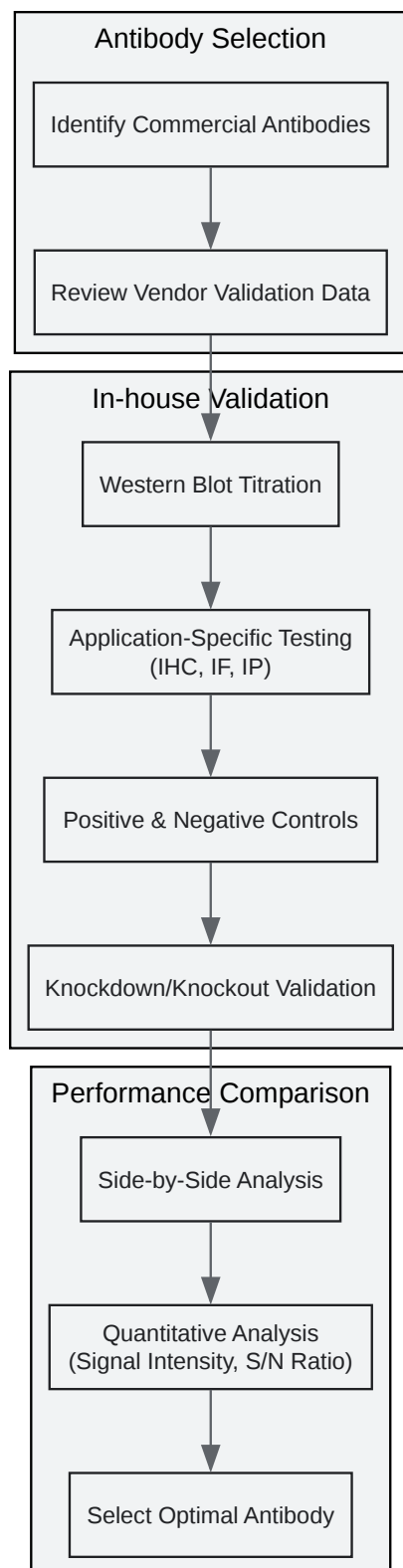
Proteintech - PurA Polyclonal Antibody (17733-1-AP): This antibody has been shown to detect PurA in various cell lysates. In one documented experiment, a dilution of 1:3000 was used to successfully detect PurA in different cell lysates following SDS-PAGE[1]. Furthermore, a 1:6000 dilution was effectively used to show decreased PurA expression in sh-PURA transfected HepG2 cells compared to a control, demonstrating its utility in knockdown validation experiments[1].

Novus Biologicals - PURA Antibody (NBP1-92651): This polyclonal antibody has been validated for Western Blot analysis in human and mouse cell lysates. Vendor data demonstrates its use at concentrations of 0.1 µg/ml and 1 µg/ml to detect PurA in whole cell lysates from HeLa, 293T, Jurkat, and mouse NIH3T3 cells.

Experimental Workflow for Antibody Validation

To ensure the selection of the most appropriate antibody and the reproducibility of experimental results, a thorough validation workflow is essential. The following diagram illustrates a general

workflow for comparing and validating antibodies.



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A general workflow for the selection and validation of antibodies.

Experimental Protocols

Detailed methodologies are crucial for the successful application of these antibodies. Below are generalized protocols for key immunological techniques.

Western Blotting

- **Protein Extraction and Quantification:** Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
- **SDS-PAGE:** Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer. Separate proteins on a 10% SDS-polyacrylamide gel.
- **Membrane Transfer:** Transfer separated proteins to a PVDF membrane.
- **Blocking:** Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
- **Primary Antibody Incubation:** Incubate the membrane with the PurA primary antibody at the recommended dilution overnight at 4°C with gentle agitation.
- **Washing:** Wash the membrane three times for 10 minutes each with TBST.
- **Secondary Antibody Incubation:** Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- **Detection:** Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence detection system.

Immunohistochemistry (IHC)

- **Tissue Preparation:** Fix tissues in 10% neutral buffered formalin and embed in paraffin. Cut 4-5 µm sections and mount on charged slides.
- **Deparaffinization and Rehydration:** Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to water.

- **Antigen Retrieval:** Perform heat-induced epitope retrieval using a citrate-based buffer (pH 6.0).
- **Blocking:** Block endogenous peroxidase activity with 3% hydrogen peroxide and block non-specific binding with a serum-based blocking solution.
- **Primary Antibody Incubation:** Incubate sections with the PurA primary antibody overnight at 4°C.
- **Detection:** Use a polymer-based detection system with an HRP-conjugated secondary antibody.
- **Chromogen and Counterstain:** Develop the signal with DAB chromogen and counterstain with hematoxylin.
- **Dehydration and Mounting:** Dehydrate sections, clear in xylene, and mount with a permanent mounting medium.

Immunofluorescence (IF)

- **Cell Preparation:** Grow cells on glass coverslips. Fix with 4% paraformaldehyde and permeabilize with 0.25% Triton X-100 in PBS.
- **Blocking:** Block with 1% BSA in PBS for 30 minutes.
- **Primary Antibody Incubation:** Incubate with the PurA primary antibody for 1-2 hours at room temperature or overnight at 4°C.
- **Washing:** Wash three times with PBS.
- **Secondary Antibody Incubation:** Incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
- **Counterstaining and Mounting:** Counterstain nuclei with DAPI and mount coverslips using an anti-fade mounting medium.
- **Imaging:** Visualize using a fluorescence or confocal microscope.

This guide provides a starting point for the selection of a PurA antibody. It is strongly recommended that researchers perform in-house validation for their specific application and model system to ensure data accuracy and reproducibility.

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References

- 1. PURA antibody (17733-1-AP) | Proteintech [ptglab.com]
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